Vinylglyoxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to vinylglyoxylate often involves catalytic reactions that enable the formation of complex molecules with high efficiency and selectivity. For instance, a study by Xiao-yun Li et al. (2017) described a chiral calcium phosphate-catalyzed alkenylation reaction of arylglyoxals with 3-vinylindoles, leading to the synthesis of structurally diverse allylic alcohols. These allylic alcohols serve as valuable building blocks for further chemical synthesis, highlighting the potential for vinylglyoxylate or its derivatives in complex organic syntheses (Li et al., 2017).
Molecular Structure Analysis
The molecular structure of vinylglyoxylate is characterized by the presence of a vinyl group attached to a glyoxylate moiety. This structure is pivotal in its reactivity, allowing for various chemical reactions, including ene reactions, as demonstrated by K. Agouridas et al. (1985), where ethylglyoxylate and allylic amino acid derivatives underwent intermolecular ene reactions to yield highly functionalized unsaturated pimelic acids. Such reactions underscore the significance of the molecular structure of vinylglyoxylate in synthetic chemistry (Agouridas et al., 1985).
Chemical Reactions and Properties
Vinylglyoxylate's chemical properties are largely defined by its reactivity towards nucleophiles and electrophiles, given its unsaturated nature. For example, the work by M. Tatina et al. (2013) on the regio- and diastereo-selective synthesis of halogenated C-vinyl glycosides from unactivated aryl acetylenes highlights the compound's utility in forming glycosyl vinyl halides, which are precursors for various C-C cross-coupling reactions (Tatina et al., 2013).
Physical Properties Analysis
The physical properties of vinylglyoxylate, such as boiling point, melting point, and solubility, are crucial for its handling and application in chemical syntheses. Although specific studies on these properties were not identified in the current search, they can generally be inferred based on the compound's molecular structure and functional groups, which suggest moderate volatility and solubility in organic solvents.
Chemical Properties Analysis
Vinylglyoxylate's chemical properties are characterized by its ability to undergo addition reactions across the vinyl group, as well as reactions involving the glyoxylate moiety. These reactions can lead to a wide array of products, making vinylglyoxylate a valuable intermediate in organic synthesis. The study by J. Morgan and J. Pinhey (1994) on the synthesis of α-aryl and α-vinyl N-acetylglycine ethyl esters via reaction with organolead triacetates is a testament to the compound's versatility in chemical synthesis (Morgan & Pinhey, 1994).
Scientific Research Applications
Synthesis of C-Glycosyl Amino Acids and Peptides : Vinylglyoxylate derivatives have been utilized in synthesizing vinyl C-glycosyl amino acids and peptides through a nickel-catalyzed reductive hydroglycosylation reaction. These compounds are of therapeutic interest due to their stability and potential in mimicking native glycopeptides/proteins (Liu et al., 2021).
Biomedical Applications of Vinyl Polymers : Research on degradable vinyl polymers, including those related to vinylglyoxylate, has highlighted their potential in a range of biomedical applications due to their diverse architectures, compositions, and functionalities. These materials offer new opportunities for use in nanomedicine, microelectronics, and environmental protection (Delplace & Nicolas, 2015).
Oligosaccharide Synthesis : Vinylglyoxylate has been employed in the synthesis of complex oligosaccharides. This is part of a broader strategy involving the use of vinyl glycosides, which are integral in the preparation of biologically significant oligosaccharides (Boons & Isles, 1996).
Enantioselective Construction of Tertiary Vinylglycols : Vinylglyoxylate derivatives have been used in palladium-catalyzed asymmetric decarboxylative cycloadditions with formaldehyde. This process allows for the enantioselective construction of tertiary vinylglycols, which are valuable in organic synthesis (Khan et al., 2014).
properties
IUPAC Name |
2-oxobut-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h2H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUBLKUCHAAUFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205379 | |
Record name | Vinylglyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinylglyoxylate | |
CAS RN |
56842-76-3 | |
Record name | 2-Oxo-3-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56842-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinylglyoxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinylglyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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